2-(ethylsulfanyl)-3-(furan-2-ylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
2-(ETHYLSULFANYL)-3-[(FURAN-2-YL)METHYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-3-[(FURAN-2-YL)METHYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a quinazoline precursor, followed by cyclization and spiro formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-3-[(FURAN-2-YL)METHYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
2-(ETHYLSULFANYL)-3-[(FURAN-2-YL)METHYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-3-[(FURAN-2-YL)METHYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl and furan moieties may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(ETHYLSULFANYL)-3-[(FURAN-2-YL)METHYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can be compared with other spiro compounds and furan derivatives, such as:
- 2-(METHYLSULFANYL)-3-[(FURAN-2-YL)METHYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE
- 2-(ETHYLSULFANYL)-3-[(THIOPHEN-2-YL)METHYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE
Uniqueness
The uniqueness of 2-(ETHYLSULFANYL)-3-[(FURAN-2-YL)METHYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26N2O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-3-(furan-2-ylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H26N2O2S/c1-2-29-23-25-21-19-11-5-4-9-17(19)15-24(12-6-3-7-13-24)20(21)22(27)26(23)16-18-10-8-14-28-18/h4-5,8-11,14H,2-3,6-7,12-13,15-16H2,1H3 |
InChI Key |
AGWQQWRGNYSICK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CC3=CC=CO3)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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